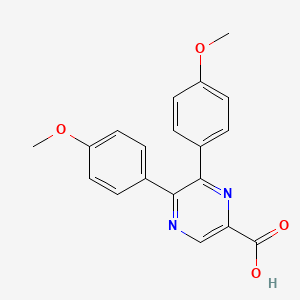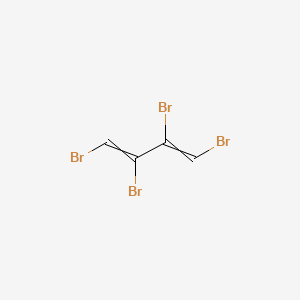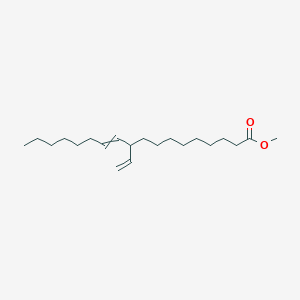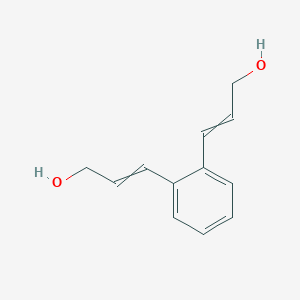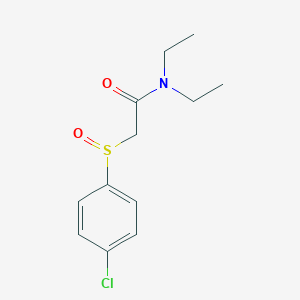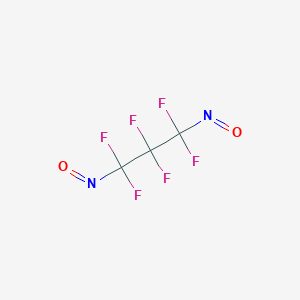
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane is a fluorinated organic compound characterized by the presence of six fluorine atoms and two nitroso groups attached to a propane backbone
Métodos De Preparación
The synthesis of 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane typically involves the introduction of fluorine atoms and nitroso groups onto a propane backbone. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorinating agents and ensure the purity of the final product.
Análisis De Reacciones Químicas
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso groups to other functional groups.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: Used in the production of specialized materials and as a precursor for other fluorinated compounds.
Mecanismo De Acción
The mechanism by which 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane exerts its effects involves its interaction with molecular targets through its fluorine atoms and nitroso groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis.
Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide: Used in lithium-sulfur batteries. The uniqueness of this compound lies in its combination of fluorine atoms and nitroso groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
137541-04-9 |
|---|---|
Fórmula molecular |
C3F6N2O2 |
Peso molecular |
210.03 g/mol |
Nombre IUPAC |
1,1,2,2,3,3-hexafluoro-1,3-dinitrosopropane |
InChI |
InChI=1S/C3F6N2O2/c4-1(5,2(6,7)10-12)3(8,9)11-13 |
Clave InChI |
PJAQVAWUKHRUBL-UHFFFAOYSA-N |
SMILES canónico |
C(C(N=O)(F)F)(C(N=O)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
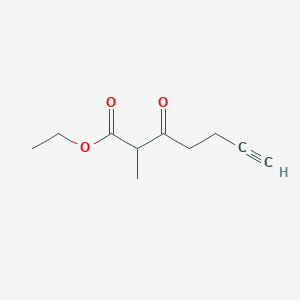
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
